Cyclobutylamine

Description

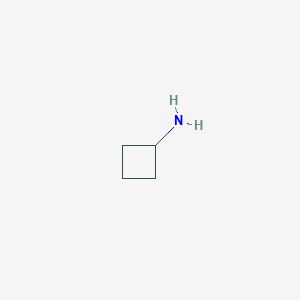

Structure

3D Structure

Properties

IUPAC Name |

cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZKOVLJUKWSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870982 | |

| Record name | Cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-34-9, 6291-01-6 | |

| Record name | Cyclobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminocyclobutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFH6FE5D4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for Cyclobutylamines

Stereoselective and Regioselective Synthesis of Substituted Cyclobutylamines

Iron-Catalyzed Carboazidation of Alkenes for Multi-Substituted Cyclobutylamines

A recently developed method for the synthesis of multi-substituted cyclobutylamines involves an iron-catalyzed carboazidation of alkenes. rsc.orgrsc.org This process allows for the construction of a cyclobutylamine framework with a quaternary-substituted carbon center under mild reaction conditions. rsc.org The reaction demonstrates a broad substrate scope, accommodating a variety of unactivated alkenes and fluoroalkyl iodides, and exhibits excellent functional group tolerance. rsc.org

The process begins with the iron-catalyzed reaction, which proceeds regioselectively to form a cyclic structure with an azido (B1232118) group. rsc.org Subsequent reduction of the azido group furnishes the corresponding multi-substituted this compound. rsc.org This method provides a practical and efficient route to complex this compound derivatives that are valuable in pharmaceutical research and drug discovery. rsc.org

Key Features of Iron-Catalyzed Carboazidation:

| Feature | Description |

| Catalyst | Iron(III) triflate (Fe(OTf)₃) is utilized in catalytic amounts (5 mol%). rsc.org |

| Reactants | The reaction involves an alkene, an azide (B81097) source (e.g., trimethylsilyl (B98337) azide), and a carbon source. rsc.orgrsc.org |

| Conditions | The reaction is typically carried out at room temperature in a solvent such as dichloromethane (B109758) for a short duration (5-20 minutes) under a nitrogen atmosphere. rsc.org |

| Selectivity | The reaction proceeds with high regioselectivity, enabling the formation of specific isomers. rsc.orgrsc.org |

| Scope | The method is applicable to a wide range of alkenes, including those with various functional groups. rsc.org |

Lewis Acid-Catalyzed Cycloaddition/Ring-Opening Strategies from Bicyclo[1.1.0]butanes

A modular and efficient "cycloaddition/ring-opening" strategy utilizing bicyclo[1.1.0]butanes (BCBs) and triazinanes has been developed for the stereocontrolled synthesis of cis-cyclobutyl diamines. chemrxiv.orgresearchgate.netacs.orgnih.gov This method is catalyzed by a Lewis acid, such as B(C₆F₅)₃, and proceeds through the formation of a 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate. chemrxiv.orgresearchgate.net

The initial step involves a cycloaddition reaction between a BCB ketone and a triazinane to yield the aza-BCO. chemrxiv.orgresearchgate.net Subsequent acidic treatment of this intermediate efficiently cleaves the aminal moiety, leading to the formation of the desired cis-cyclobutyl diamine. chemrxiv.orgresearchgate.net This process can be performed in a stepwise or one-pot manner, offering operational simplicity and mild reaction conditions. chemrxiv.orgresearchgate.net Mechanistic studies suggest that the cycloaddition follows a stepwise (3 + 2 + 2) pathway rather than a (4 + 3) cycloaddition. acs.orgnih.gov This involves an Sₙ2 nucleophilic addition of a formaldimine to the Lewis acid-activated BCB. nih.gov

In contrast, the reaction of BCB esters with triazinanes under In(OTf)₃ catalysis yields biscyclobutenyl amines. chemrxiv.org This divergent reactivity highlights the versatility of BCBs in synthesizing diverse cyclobutane (B1203170) frameworks. chemrxiv.org

Enantioselective C-H Hydroxylation via Engineered P450 Enzymes

A powerful biocatalytic approach for the synthesis of chiral this compound derivatives involves the enantioselective C-H hydroxylation of this compound substrates using engineered cytochrome P450 enzymes, specifically variants of P450BM3. nih.govresearchgate.netnih.govacs.org This method allows for the direct and selective functionalization of chemically unactivated C-H bonds, producing valuable bifunctional intermediates with high regioselectivity and stereoselectivity. nih.govnih.govacs.org

The process utilizes a panel of engineered P450BM3 enzymes that can hydroxylate this compound derivatives at various positions, leading to a diverse set of products from a single starting material. nih.govacs.orgox.ac.uk For instance, screening of a P450BM3 variant library against an N-protected this compound revealed that while the wild-type enzyme showed no activity, several variants could convert the substrate to hydroxylated products. nih.govacs.org The regioselectivity can be influenced by both the enzyme variant and the nature of the N-substituent on the this compound substrate. acs.org

This enzymatic approach offers a significant advantage over traditional chemical methods, which often require multi-step syntheses to achieve similar levels of selectivity. nih.gov The ability to produce enantiomerically enriched cyclobutyl amino alcohols opens up efficient routes to chiral building blocks for medicinal chemistry. nih.govnih.gov

Hydroxylation of N-Boc-cyclobutylamine with P450BM3 Variants:

| P450BM3 Variant | Major Product(s) |

| RK/AL | cis-1,2 isomer nih.gov |

| KU3/AP/SW | trans-2 and trans-3 isomers nih.gov |

Palladium-Catalyzed C-H Arylation of this compound using Transient Directing Groups

Palladium-catalyzed C-H arylation offers a direct method for the synthesis of aryl-substituted cyclobutylamines. calstate.edu The use of a transient directing group (TDG) is a key feature of this methodology, allowing the reaction to proceed in a single step without the need for pre-functionalization of the amine. calstate.eduresearchgate.netd-nb.info

In this approach, an imine is formed in situ between this compound and an aldehyde-based TDG. calstate.edu This imine then coordinates to a palladium catalyst, facilitating the C-H activation and subsequent arylation. calstate.edu After the C-C bond formation, the directing group is released, regenerating the arylated this compound product. calstate.edu Glyoxylic acid monohydrate has been used as an effective TDG precursor in the presence of a palladium acetate (B1210297) catalyst and silver trifluoroacetate (B77799) as an oxidant. calstate.edu This strategy has been successfully applied to the synthesis of cis-3-arylcyclobutan-1-amines. calstate.edu

The proposed catalytic cycle involves the formation of a palladacycle intermediate after C-H cleavage, followed by oxidative addition of an aryl halide and reductive elimination to yield the final product. calstate.edu

Novel Approaches to this compound Synthesis

Reductive Amination of Cyclobutanone (B123998) Derivatives

Reductive amination of cyclobutanone and its derivatives is a widely utilized and versatile method for the synthesis of cyclobutylamines. ontosight.ai This reaction involves the condensation of a cyclobutanone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding this compound.

Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its mildness and selectivity for the iminium ion over the ketone. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is another effective reduction method. The reaction is typically carried out in polar solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF) under mild acidic conditions to facilitate imine formation.

The scope of this reaction is broad, allowing for the synthesis of a wide range of N-substituted cyclobutylamines by varying the amine component. ontosight.ai For instance, the reaction of cyclobutanone with methylamine (B109427) yields 1-methyl-cyclobutylamine (B1316286).

Nucleophilic Substitution Reactions of Cyclobutyl Halides

A direct and common approach for synthesizing cyclobutylamines involves the nucleophilic substitution of cyclobutyl halides with ammonia (B1221849) or other amine nucleophiles. rsc.orgchemguide.co.uk This reaction is typically performed by heating a concentrated solution of ammonia with the cyclobutyl halide in a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk The reaction proceeds via an SN2 mechanism for primary halides, where the lone pair of electrons on the nitrogen atom of ammonia attacks the partially positive carbon atom of the carbon-halogen bond. chemguide.co.ukchemistrystudent.com This initial attack leads to the formation of an ethylammonium (B1618946) salt intermediate. chemguide.co.uk A subsequent reversible reaction with excess ammonia deprotonates the ethylammonium ion to yield the primary amine, this compound. chemguide.co.uk

The choice of solvent is crucial, with ethanolic conditions being preferred to avoid the formation of alcohol byproducts. chemistrystudent.comyoutube.com The reactivity of the halogenoalkane is dependent on the carbon-halogen bond enthalpy; C-I bonds are the weakest and thus react the fastest, while C-F bonds are the strongest and react the slowest. chemistrystudent.com It is important to use an excess of ammonia to favor the formation of the primary amine and minimize subsequent reactions where the newly formed this compound acts as a nucleophile to attack another molecule of the cyclobutyl halide, which would lead to the formation of secondary and tertiary amines. chemguide.co.ukyoutube.com

Condensation Reactions and Subsequent Reductions

Another widely employed strategy for the synthesis of cyclobutylamines is through the condensation of cyclobutanone with an amine, followed by the reduction of the resulting imine intermediate. rsc.org This two-step process, known as reductive amination, is a versatile method for forming carbon-nitrogen bonds. numberanalytics.com

The initial step involves the reaction of cyclobutanone with ammonia or a primary amine under mildly acidic conditions to facilitate the formation of an imine or iminium ion. numberanalytics.com This is followed by the reduction of the C=N double bond using a suitable reducing agent. numberanalytics.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in polar solvents such as methanol or tetrahydrofuran (THF) at temperatures ranging from room temperature to 60°C. In some cases, a Lewis acid catalyst like titanium isopropoxide may be used to enhance the activation of the carbonyl group. This method is also applicable for the synthesis of substituted cyclobutylamines, such as 1-methyl-cyclobutylamine from cyclobutanone and methylamine.

Oxidative Rearrangements (e.g., Hofmann Rearrangement)

The Hofmann rearrangement provides a pathway to this compound from cyclobutanecarboxamide (B75595). orgsyn.org This reaction involves the treatment of a primary amide with a halogen (such as bromine) in a basic solution, or with other reagents like lead tetraacetate or [I,I-bis(trifluoroacetoxy)iodo]benzene, to yield a primary amine with one fewer carbon atom. orgsyn.orgwikipedia.org

The classical Hofmann rearrangement proceeds through several steps. First, the primary amide is converted to an N-bromoamide by reaction with sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide). wikipedia.org The N-bromoamide anion then undergoes rearrangement where the cyclobutyl group migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.org This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to give the final this compound. wikipedia.org

A milder, acidic variation of the Hofmann rearrangement uses [I,I-bis(trifluoroacetoxy)iodo]benzene. orgsyn.orgresearchgate.net This method allows for the conversion of cyclobutanecarboxamide directly to this compound hydrochloride in a partially aqueous solution. orgsyn.org The acidic conditions are beneficial as they protonate the resulting amine, preventing it from reacting with the isocyanate intermediate to form urea (B33335) byproducts. orgsyn.org This modified procedure has been shown to produce this compound hydrochloride in good yields (69–77%). orgsyn.org Research has also shown that treating cyclobutanecarboxamide with bis(trifluoroacetoxy)iodobenzene can lead to the formation of 1-pyrroline (B1209420) through a Hofmann rearrangement followed by an in situ ring expansion of the this compound intermediate. researchgate.netresearchgate.net

Green Chemistry and Sustainable Synthesis of Cyclobutylamines

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This trend extends to the production of cyclobutylamines, with a focus on biocatalytic and photochemical approaches.

Biocatalytic Routes for Enantioenriched Cyclobutylamines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high selectivity and mild reaction conditions offered by enzymes. nih.govillinois.edu ω-Transaminases (ω-TAs) are particularly valuable for the asymmetric synthesis of chiral primary amines from prochiral ketones. mdpi.comnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can catalyze the transfer of an amino group from an amino donor to a ketone acceptor with high enantioselectivity. illinois.edu

Engineered ω-transaminases have been developed to exhibit broad substrate specificity, accepting even bulky substrates. mdpi.com For instance, research has shown that ω-transaminases can accept this compound as an amino donor, indicating their potential for the reverse reaction to synthesize this compound from cyclobutanone. uni-greifswald.deuni-greifswald.de The development of both (S)- and (R)-selective ω-transaminases allows for the production of either enantiomer of a chiral amine with high optical purity. illinois.edu

Another biocatalytic approach involves the use of cytochrome P450 enzymes. Engineered P450 enzymes have been utilized for the selective C-H hydroxylation of this compound derivatives at chemically unactivated sites. researchgate.netacs.org This process can proceed with high regio- and stereoselectivity, producing valuable bifunctional intermediates that can be used in further synthetic applications. acs.org Furthermore, engineered nitrene transferases derived from bacterial cytochrome P450 have shown the capability of aminating tertiary C-H bonds to produce chiral α-tertiary primary amines with high efficiency and enantioselectivity. chemrxiv.org

Photochemical Activation in this compound Synthesis

Photochemical methods offer a green alternative for the synthesis of cyclobutylamines by utilizing light to activate molecules and drive reactions. ontosight.ai One such approach involves the photochemical [2+2] cycloaddition of alkenes and imines. A patented method describes the synthesis of this compound compounds through a continuous photochemical reaction between an olefin and an imine compound in the presence of a photosensitizer. google.com This method is suggested to be suitable for large-scale synthesis. google.com The choice of photosensitizer, such as benzophenone (B1666685) or a copper trifluoromethanesulfonate (B1224126) complex, dictates the required wavelength of light. google.com

Visible-light photoredox catalysis has also been employed to enable the cleavage of the C-C bond in cyclobutylanilines, leading to a [4+2] annulation reaction. nih.gov In a different vein, photocatalytic methods are being developed for C-N bond formation. For example, a metal- and photosensitizer-free method for the hydroamination of styrenes with arylamines has been reported, which proceeds via the photoactivated electron donor-acceptor complexation of the amine and oxygen. mdpi.com While not directly synthesizing this compound itself, these photochemical strategies for C-N bond formation represent a growing area of research that could be adapted for its synthesis under mild and sustainable conditions. frontiersin.orgrsc.orgresearchgate.net

Iii. Mechanistic Investigations and Reaction Pathway Elucidation of Cyclobutylamine Transformations

Study of Cationic Intermediates and Rearrangement Pathways

Cationic intermediates play a central role in many reactions involving the cyclobutane (B1203170) scaffold. The deamination of cyclobutylamine, for instance, is a classic example where reactions proceeding through cationic intermediates lead to a mixture of rearranged products, including cyclopropylcarbinol and allylcarbinol, alongside the expected cyclobutanol. orgsyn.orgorgsyn.org This product distribution points to the formation of highly fluxional cationic species and the intricate energy surface connecting the cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl cations. orgsyn.org

Theoretical studies have been employed to understand the nature of these intermediates, with explanations involving non-classical, delocalized cations like the bicyclobutonium ion to account for the observed product ratios and reaction rates. caltech.edu The interconversion between these cationic forms is a key characteristic, where the relief of ring strain can drive rearrangements. caltech.edu

More recent studies in Lewis acid-catalyzed reactions have also identified specific carbocation intermediates. For example, in the reaction of bicyclo[1.1.0]butane (BCB) esters with triazinanes catalyzed by Indium(III) triflate (In(OTf)3), a "Leitch's carbocation intermediate" has been identified as a key species. chemrxiv.orgchemrxiv.org This intermediate is involved in the pathway leading to butterfly-shaped biscyclobutenyl amines. chemrxiv.orgchemrxiv.org Similarly, the reaction of Lewis acid-activated BCBs with para-quinone methides (p-QMs) is proposed to proceed via a cyclobutyl cation intermediate, which is generated following a 1,6-addition step. researchgate.net

The table below summarizes key reactions involving cationic intermediates and their resulting products.

| Reaction | Key Cationic Intermediate | Major Products |

| Deamination of this compound | Cyclobutyl/Cyclopropylcarbinyl/Bicyclobutonium Cation | Cyclobutanol, Cyclopropylcarbinol, Allylcarbinol |

| In(OTf)3-catalyzed reaction of BCB esters with triazinanes | Leitch's Carbocation | Biscyclobutenyl amines |

| Bi(OTf)3-catalyzed reaction of BCBs with p-QMs | Cyclobutyl Cation | (4+3) Annulated products |

Radical Intermediates in this compound Reactions

Beyond cationic pathways, radical intermediates offer distinct routes for the functionalization of this compound derivatives. These reactions are often initiated by photoredox catalysis or with radical initiators, enabling transformations that are complementary to polar reactions.

An iron-catalyzed carboazidation of alkenes has been developed for the synthesis of multi-substituted cyclobutylamines. rsc.org Mechanistic experiments, including the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a radical scavenger, strongly suggest that the reaction proceeds through radical intermediates. rsc.org The proposed catalytic cycle involves the formation of a tertiary radical which then reacts with an Fe(III)N3 species to yield the final azidated product. rsc.org

Visible-light photoredox catalysis provides another powerful method for generating radical intermediates from this compound precursors. researchgate.net In a formal [4+2] annulation of N-aryl cyclobutylamines with α,β-unsaturated carbonyl compounds, the reaction is initiated by the oxidation of a sulfonamide aza-anion by a photocatalyst. researchgate.net This generates a nitrogen-centered radical, which undergoes further transformations to yield complex cyclic products. researchgate.net The stability of radical intermediates follows trends similar to carbocations, with stabilization conferred by alkyl substitution and resonance delocalization. libretexts.org The reactivity of these species includes pathways like abstraction, addition to π systems, and dimerization. libretexts.org

Concerted Metalation-Deprotonation (CMD) Mechanisms in C-H Activation

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For substrates like this compound, this can be achieved through mechanisms involving organometallic intermediates. The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for C-H activation catalyzed by transition metals. wikipedia.org

The CMD pathway is characterized by the cleavage of a C-H bond and the formation of a new carbon-metal bond occurring within a single, cyclic transition state. wikipedia.org This process avoids the formation of a discrete metal hydride intermediate. Instead, a base, which is often a carboxylate ligand like acetate (B1210297), is coordinated to the metal center and assists in deprotonating the C-H bond. wikipedia.org This mechanism is common for high-valent, late transition metals such as Palladium(II), Rhodium(III), and Iridium(III). wikipedia.org

Kinetic and spectroscopic studies have provided evidence for the CMD mechanism in various systems. For example, research on C-H activation at a mononuclear Pd(III) center demonstrated that the addition of an acetate source to a stable Pd(III) complex induces C-H bond activation to yield a cyclometalated product. researchgate.netchemrxiv.org Kinetic isotope effect (KIE) studies in this system suggested that the C-H activation occurs after the rate-determining step, which was supported by DFT calculations as being a molecular isomerization or ligand rearrangement. chemrxiv.org The CMD mechanism is considered an electrophilic activation of the C-H bond, and its reversibility has been examined in Rh(III) systems. nsf.gov

Distinct Reaction Pathways in Lewis Acid Catalysis

Lewis acid catalysis is a versatile tool for activating substrates and directing reaction outcomes. In the context of this compound synthesis from bicyclo[1.1.0]butanes (BCBs), the choice of Lewis acid and substrate can lead to divergent and distinct reaction pathways, yielding structurally different products. chemrxiv.org

A notable example is the reaction of BCBs with triazinanes. chemrxiv.orgchemrxiv.org Mechanistic studies revealed that the reaction pathway is highly dependent on the substituent on the BCB substrate. chemrxiv.orgresearchgate.net

With BCB ketones , the reaction proceeds under B(C6F5)3 catalysis through what is proposed to be a stepwise (2+2+3) cycloaddition, rather than a concerted (4+3) pathway. This leads to the formation of 2,4-diazabicyclo[4.1.1]octanes (aza-BCOs), which can be subsequently ring-opened to afford cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.org

With BCB esters , a different Lewis acid, In(OTf)3, catalyzes a reaction that proceeds through a Leitch's carbocation intermediate, resulting in the formation of biscyclobutenyl amines. chemrxiv.orgchemrxiv.org

This divergence highlights how different activation modes of the BCB by the Lewis acid dictate the reaction course. chemrxiv.orgresearchgate.net The choice of the Lewis acid catalyst itself can also be used to control regioselectivity. For instance, the cycloaddition of BCBs with certain alkenes can be directed to different outcomes: Zn(OTf)2 catalysis favors a hetero-(4+3) cycloaddition, while Sc(OTf)3 catalysis promotes a [2π+2σ] reaction to yield different bicyclic frameworks. researchgate.net

The table below illustrates the divergent outcomes based on the catalyst and substrate.

| Substrate | Lewis Acid Catalyst | Proposed Mechanism/Intermediate | Product Type |

| BCB Ketone | B(C6F5)3 | Stepwise (2+2+3) Cycloaddition | cis-Cyclobutyl diamines (after ring-opening) |

| BCB Ester | In(OTf)3 | Leitch's Carbocation | Biscyclobutenyl amines |

| BCB | Zn(OTf)2 | Hetero-(4+3) Cycloaddition | Thiabicyclo[4.1.1]octanes |

| BCB Ester | Sc(OTf)3 | [2π+2σ] Reaction | Bicyclo[2.1.1]hexanes |

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in this compound transformations. nih.gov Methods such as Density Functional Theory (DFT) provide deep insights into transition state structures, reaction energy barriers, and the nature of fleeting intermediates that are difficult to observe experimentally. escholarship.org

In the study of cationic rearrangements, theoretical calculations have been used to model the potential energy surfaces connecting cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl cations, helping to rationalize product distributions. caltech.edu Computational studies have also been used to investigate carbocation rearrangement reactions from the perspective of dynamic effects, which can influence selectivity when reaction pathways involve post-transition-state bifurcations. escholarship.org

For C-H activation reactions, DFT calculations have been employed to support proposed mechanisms. In the study of C-H activation at a Pd(III) center via a CMD mechanism, calculations helped identify the rate-limiting step as a ligand rearrangement prior to the C-H cleavage. chemrxiv.org Computational studies have also been used to understand the activating effect of different acid catalysts in Pd-catalyzed C-H activation, revealing how the electrophilicity of the metal center and the basicity of the ligand influence the activation energy barrier. mdpi.com The integration of computational techniques is also valuable for predicting stereoselectivity and rationalizing the screening of photocatalysts in radical-based reactions. nih.gov

Iv. Advanced Spectroscopic and Analytical Characterization for Cyclobutylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of cyclobutylamine derivatives, offering detailed insights into their stereochemistry. calstate.eduacs.org The puckered nature of the cyclobutane (B1203170) ring results in distinct spatial arrangements of substituents (cis/trans isomers), which can be differentiated by NMR. However, the rapid ring-flipping of the cyclobutane system can sometimes complicate the interpretation of spectroscopic data. calstate.edu

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information. For instance, in ¹H NMR spectra, the chemical shifts, multiplicities, and coupling constants of the ring protons are highly sensitive to their stereochemical environment. This allows for the differentiation of protons in axial or equatorial positions and can help distinguish between diastereomers. calstate.edu

Two-dimensional (2D) NMR experiments are particularly powerful for resolving complex stereochemical questions.

Correlation Spectroscopy (COSY): 2D-COSY is used to identify spin-spin couplings between protons, helping to assign the signals of adjacent protons on the cyclobutane ring and confirm connectivity, which is crucial for distinguishing isomers. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, which is invaluable for determining the relative stereochemistry (cis/trans) of substituents on the cyclobutane ring.

In cases of chiral this compound derivatives, NMR can be used to determine enantiomeric purity and even absolute configuration, often through the use of chiral derivatizing agents. For example, Mosher's ester analysis, where a chiral derivative is formed and analyzed by ¹H or ¹⁹F NMR, was successfully used to support the assignment of the (1S,2R)-absolute configuration of a cis-hydroxylated N-Boc-cyclobutylamine isomer. acs.orgnih.gov The structure and stereochemistry of complex annulation products derived from cyclobutylanilines have also been unequivocally assigned using 2D NMR spectroscopy. nih.gov

Table 1: Application of NMR Spectroscopy in the Analysis of this compound Derivatives

| NMR Technique | Application | Compound Type | Key Findings | Reference(s) |

| ¹H NMR | Structural Confirmation | 1-Methyl-cyclobutylamine (B1316286) | Confirmed methyl group integration and ring proton signals. | |

| 2D-COSY | Isomer Distinction | 1-Methyl-cyclobutylamine | Helped distinguish between potential isomers by establishing proton connectivity. | |

| 2D NMR | Stereochemistry Assignment | Amine-substituted cyclohexenes | Assigned the structure and stereochemistry of annulation products. | nih.gov |

| Mosher's Ester Analysis (NMR) | Absolute Configuration Support | cis-(1S,2R)-N-Boc-2-hydroxy-cyclobutylamine | Supported the assignment of the absolute configuration of the chiral center. | acs.orgnih.gov |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique vital for the real-time monitoring of reactions involving this compound derivatives and for the identification of intermediates and final products. advion.com Its ability to provide molecular weight and structural information from minute sample quantities makes it an essential tool for optimizing reaction conditions and confirming synthesis outcomes. chromservis.eu

Various MS methods are employed in the study of this compound chemistry:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable this compound derivatives. It separates components of a mixture before they are introduced into the mass spectrometer, allowing for the confirmation of molecular ion peaks (e.g., m/z 85 for C₅H₁₁N in 1-methyl-cyclobutylamine) and the analysis of fragmentation patterns, which serve as a fingerprint for the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used to analyze a wide range of this compound derivatives, including those that are non-volatile or thermally labile. calstate.eduwaters.com It is routinely used to check the progress of a reaction by identifying the consumption of starting materials and the formation of products in the reaction mixture. waters.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented to produce daughter ions. proteomics.com.au This process, often used in selected-reaction monitoring (SRM), provides a high degree of specificity and sensitivity, which is crucial for quantifying specific products in complex biological or reaction mixtures. proteomics.com.auresearchgate.net

Modern advancements have led to the development of compact mass spectrometers (CMS) that can be placed directly in a fume hood, enabling chemists to monitor reactions in real-time. advion.comchromservis.eu Techniques such as Atmospheric Solids Analysis Probe (ASAP), which requires no sample preparation, allow for the rapid analysis of reaction mixtures in under a minute. chromservis.euwaters.com Online MS monitoring has also been used to directly observe the formation of transient species, such as the radical cation of N-cyclobutylanilines during electrocatalytic reactions. researchgate.net

Table 2: Mass Spectrometry Techniques for this compound Derivative Analysis

| MS Technique | Primary Use | Advantages | Example Application | Reference(s) |

| GC-MS | Product Identification | Provides fragmentation patterns for structural confirmation. | Confirmation of molecular ion peak and fragmentation of 1-methyl-cyclobutylamine. | |

| LC-MS | Reaction Monitoring | Applicable to a broad range of compounds; separates complex mixtures. | Analysis of products in the synthesis of substituted cyclobutane derivatives. | calstate.edu |

| Compact MS (CMS) | Real-time Monitoring | Fast analysis (seconds to minutes), minimal sample prep, workflow optimization. | Real-time monitoring of Suzuki reactions to determine optimal quench time. | chromservis.eu |

| ASAP-MS | Rapid Screening | No chromatography or sample preparation needed; provides structural info in < 30 sec. | Monitoring the synthesis of 4-iodoisoquinoline (B189533) where TLC was ineffective. | chromservis.eu |

| Online ESI-MS | Mechanistic Studies | Direct observation of reactive intermediates from a reaction flow. | Monitoring the formation of radical cations in the oxidation of N-cyclobutylanilines. | researchgate.net |

X-ray Crystallography for Absolute Configuration Determination and Binding Modes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. libretexts.org For chiral this compound derivatives, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of absolute configuration (i.e., the R or S designation at a stereocenter). acs.orgresearchgate.net This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal, which allows for the differentiation between a molecule and its non-superimposable mirror image. mit.edu

The process requires a high-quality single crystal of the analyte, which can sometimes be challenging to obtain. researchgate.net However, when successful, it provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular structure with unparalleled accuracy. For example, the absolute configuration of (2R)-N-Boc-2-hydroxy-bicyclo[1.1.1]pentylamine, a related strained amine, was unequivocally established from single-crystal X-ray diffraction studies after the compound was isolated and recrystallized. acs.orgnih.gov Similarly, the absolute configuration of a chiral benzocyclohexylamine derivative, synthesized via a photocatalyzed [4+2] cycloaddition, was unambiguously determined through X-ray diffraction analysis. rsc.org

Beyond absolute configuration, X-ray crystallography is a powerful tool in drug discovery for elucidating the binding modes of this compound-containing ligands within their biological targets, such as enzymes or receptors. ru.nlmigrationletters.com By co-crystallizing a derivative with its target protein, researchers can visualize the precise interactions—such as hydrogen bonds and hydrophobic contacts—that govern molecular recognition and binding affinity. ru.nl This structural information is critical for structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity. migrationletters.com For instance, the binding mode of an AKT inhibitor containing a this compound moiety was investigated by co-crystallization with the AKT1 enzyme, revealing key interactions that contributed to its inhibitory activity. ru.nl

Table 3: Examples of X-ray Crystallography in the Study of this compound Derivatives and Analogs

| Compound/Derivative | Analytical Goal | Target | Key Finding | Reference(s) |

| (1S,2S)-Benzocyclohexylamine derivative | Absolute Configuration | N/A | Unambiguously determined the absolute configuration of the chiral cycloadduct. | rsc.org |

| (2R)-N-Boc-2-hydroxy-bicyclo[1.1.1]pentylamine | Absolute Configuration | N/A | Established the absolute stereochemistry of the hydroxylated product. | acs.orgnih.gov |

| AKT Inhibitor (ARQ092) | Binding Mode Analysis | AKT1 Enzyme | Revealed the binding mode of the this compound-containing inhibitor in the enzyme's active site. | ru.nl |

| KEAP1 Inhibitor | Binding Mode Analysis | KEAP1 Protein | Showed an altered binding mode with the cyclobutyl derivative forming three direct hydrogen bonds in the P2 pocket. | ru.nl |

| cis-fused decalin derivative | Stereochemistry Confirmation | N/A | X-ray analysis supported the stereochemical assignments made by 2D NMR. | nih.gov |

V. Computational Chemistry and Theoretical Studies on Cyclobutylamines

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and properties of molecules like cyclobutylamine. nih.govacs.org DFT is a cost-effective computational method that accounts for electron correlation, providing reliable predictions of molecular geometries and vibrational frequencies for organic compounds. nih.govsciforschenonline.org The B3LYP hybrid functional is a commonly employed method in these studies, often yielding results that are in good agreement with experimental data. nih.govresearchgate.netuni.lu

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound and related monosubstituted cyclobutanes, DFT has been successfully used to model and predict ¹H NMR chemical shifts. researchgate.net For instance, the CHARGE program, utilizing principles from DFT, has been used to model the ¹H shifts in cyclobutanes, achieving a root mean square error of 0.053 ppm between calculated and observed shifts. researchgate.net

Vibrational spectroscopy is another area where DFT calculations have proven to be highly valuable. Theoretical vibrational frequencies for this compound have been calculated and compared with experimental infrared (IR) and Raman spectra. researchgate.net These computational studies aid in the assignment of vibrational modes and provide a more complete understanding of the molecule's spectroscopic signature. Machine learning approaches, inspired by TDDFT, are also being developed to predict absorption spectra by using electronic descriptors from lower-cost DFT methods. nih.gov

Table 1: Predicted Spectroscopic Data for this compound Derivatives This table would typically contain data from specific computational studies, such as predicted NMR chemical shifts or vibrational frequencies.

| Derivative | Method | Predicted Property | Value | Reference |

| This compound | B3LYP/EPR-III | ⁴J(eq-eq) coupling constant | ~5 Hz | researchgate.net |

| This compound | B3LYP/EPR-III | ⁴J(ax-ax) coupling constant | ~0 Hz | researchgate.net |

DFT calculations are also employed to model reaction pathways and determine activation energies. labsolu.caresearchgate.net The activation energy, the minimum energy required for a reaction to occur, is a critical parameter in understanding reaction kinetics. researchgate.net Computational models can map the potential energy surface of a reaction, identifying the transition state and calculating the energy barrier. For example, in the decomposition of cyclobutanone (B123998) to ethylene (B1197577) and ketene, the activation energy has been computationally determined. wikipedia.org

In studies of the reactivity of bicyclo[1.1.0]butane with amide anions to form this compound products, a model incorporating strain and delocalization energies has been used to predict activation enthalpies with good correlation to QM-computed values. acs.org This highlights the predictive power of computational models in understanding and quantifying the reactivity of strained ring systems.

Molecular Dynamics Simulations of Cyclobutylamines

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. ebsco.comwikipedia.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time. wikipedia.org

While specific MD simulation studies focused solely on this compound are not abundant in the literature, the methodology has been applied to cyclic amines in various contexts. psu.eduox.ac.uknih.gov For instance, MD simulations have been used to study the interaction of cyclic amines with enzymes, guiding mutations to improve the selectivity of C-H bond oxidation. ox.ac.uk In another study, MD simulations helped elucidate the reactivity differences between various cyclic secondary amines in aqueous solutions. acs.org These examples demonstrate the potential of MD simulations to investigate the behavior of cyclobutylamines in complex environments, such as in solution or at the active site of a protein. nih.govacs.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Modeling using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. oup.com Computational approaches are integral to modern SAR investigations, helping to predict the activity of new compounds and guide the optimization of lead molecules. wikidata.org For derivatives containing a cyclobutane (B1203170) ring, computational modeling can predict how systematic modifications, such as substitutions on the ring, will affect their interaction with a biological target. ru.nl

In the development of AKT inhibitors, the this compound moiety was found to play a crucial role, and SAR studies guided the optimization of the inhibitor series. researchgate.net Computational methods, such as molecular docking and 3D-QSAR, are often used to build models that correlate a compound's structural features with its activity. fishersci.fi These models can then be used to virtually screen new this compound derivatives, prioritizing those with the highest predicted potency for synthesis and experimental testing. acs.org

Conformational Analysis of Cyclobutane Ring Systems

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. wikipedia.orghighlightsin.org This puckering leads to two distinct substituent positions: axial and equatorial. Computational methods are essential for studying the conformational preferences of substituted cyclobutanes like this compound. rsc.orgacs.org

For monosubstituted cyclobutanes, an equilibrium exists between the axial and equatorial conformers. researchgate.net Theoretical calculations using both molecular mechanics and DFT have been employed to determine the energy differences between these conformers. researchgate.net For this compound, the equatorial conformer is generally more stable than the axial one. researchgate.net The energy difference between conformers can be determined by comparing computationally derived coupling constants with experimental NMR data. researchgate.net Studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent can modulate the ring-puckering preference. acs.orgnih.gov

Table 2: Conformational Energy Data for Substituted Cyclobutanes

| Compound | Method | Conformer Energy Difference (ΔG(ax-eq)) | Reference |

| Cyclobutanol | B3LYP/EPR-III & NMR | 1.1 kcal/mol | researchgate.net |

| This compound | Ab initio & IR | 4.99 ± 0.50 kJ/mol (Ax-t vs Eq-g) | researchgate.net |

This table presents examples of conformational energy data. More extensive data would be compiled from detailed computational studies.

Bioinformatic Tools for Ligand-Target Interactions

Bioinformatics provides a wide array of computational tools to predict and analyze the interactions between small molecules (ligands) like this compound derivatives and their biological targets (e.g., proteins, enzymes). sciforschenonline.orggrafiati.com These tools are crucial in drug discovery for identifying potential drug targets and predicting binding affinities. oup.comfrontiersin.org

Molecular docking is a prominent technique used to predict the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction. psu.edu Software like AutoDock and GOLD are examples of tools used for this purpose. psu.edu For novel targets, homology modeling can be used to build a 3D structure based on the known structure of a related protein, which can then be used for docking studies. sciforschenonline.org

Furthermore, machine learning and deep learning methods are increasingly being used to predict drug-target interactions (DTIs). oup.comhighlightsin.orgarxiv.org These models are trained on large datasets of known interactions and can predict potential targets for new molecules based on their chemical structure, often represented as SMILES strings. highlightsin.org Databases such as PubChem, DrugBank, and PDB are essential resources for these computational approaches, providing the necessary structural and interaction data. fishersci.ca

Vi. Medicinal Chemistry and Pharmaceutical Applications of Cyclobutylamines

Cyclobutylamine Scaffolds in Drug Discovery and Development

The incorporation of a cyclobutane (B1203170) ring into drug candidates can favorably influence multiple properties. nih.gov The rigid, three-dimensional nature of the scaffold allows for precise positioning of key pharmacophore groups, induces conformational restriction, reduces planarity, and can be used to fill hydrophobic pockets within a biological target. nih.gov This level of structural control is crucial in the iterative process of drug discovery, where fine-tuning molecular architecture can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The growing use of cyclobutane scaffolds is supported by improved synthetic methods that make their incorporation into complex molecules more accessible. nih.gov

Bioisosterism, the strategy of replacing one chemical moiety with another that retains similar biological activity, is a cornerstone of lead optimization. The this compound scaffold serves as an effective bioisostere for several common chemical groups, offering a way to address issues like metabolic instability or to explore novel chemical space. nih.govdeeporigin.com

The cyclobutane ring is considered a modest bioisosteric replacement for the phenyl ring, providing improved physicochemical properties compared to larger cycloalkanes like cyclopentane and cyclohexane. nih.gov More broadly, saturated carbocycles such as cyclobutane are used to supplant aromatic rings to increase the fraction of sp³-hybridized carbons (Fsp³) and the three-dimensionality of a molecule. acs.org This shift away from "flatland" chemistry can enhance potency, solubility, and metabolic stability. researchgate.net For example, bicyclo[1.1.1]pentane (BCP), a related strained structure, has been successfully used as a bioisostere for para-substituted phenyl rings, leading to improved pharmacokinetic properties. researchgate.netblumberginstitute.org The cyclobutane ring can also serve as a bioisostere for a geminal dimethyl unit. nih.gov

By incorporating a cyclobutane ring, medicinal chemists can introduce a degree of "conformational restriction," limiting the number of shapes the molecule can adopt. nih.gov This can be highly advantageous, as it can lock the molecule into a bioactive conformation that is optimal for binding to a receptor or enzyme active site. For instance, in the development of AKT inhibitors, the installation of a this compound on a benzylic position resulted in improved inhibitory activity. X-ray co-crystallization revealed that the cyclobutane ring positioned itself in a hydrophobic region of the binding pocket, which in turn enabled the benzylic amine to form crucial bidentate hydrogen bonds with key amino acid residues (Tyr272 and Asp274). nih.gov This precise orientational control, dictated by the cyclobutane scaffold, was key to the compound's high potency. nih.gov

Biological Activity and Pharmacological Properties of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, demonstrating their versatility as pharmacologically active agents. Their unique structural properties have been exploited to create compounds that interact with various biological targets, including enzymes and receptors, and to develop agents with specific therapeutic potential, such as antiviral drugs.

The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes. A notable example involves the use of engineered P450BM3 enzymes for the selective C–H hydroxylation of this compound derivatives. nih.govacs.org In these studies, N-protected this compound derivatives were used as substrates to screen a panel of P450BM3 variants.

For example, the tert-butyloxycarbonyl (Boc) derivative of this compound was screened against a 48-member enzyme library. While the wild-type enzyme showed no activity, 36 variants were able to convert the substrate to hydroxylated products. acs.org The reactions demonstrated high regioselectivity and stereoselectivity, producing valuable chiral intermediates for drug discovery. nih.gov This biocatalytic approach highlights how this compound derivatives can be functionalized to create diverse libraries of compounds for screening as enzyme inhibitors. nih.govacs.org

Detailed findings from the hydroxylation of N-Boc-cyclobutylamine with selected P450BM3 variants are presented below.

| P450BM3 Variant | Substrate | Conversion (%) | Major Product(s) | Product Distribution (%) |

|---|---|---|---|---|

| RG/LLV | N-Boc-cyclobutylamine | >99 | trans-1,2-diol | 90 |

| GV/AI | N-Boc-cyclobutylamine | >99 | trans-1,3-diol | 88 |

| GQ/IG/AL | N-Boc-cyclobutylamine | 91 | trans-1,3-diol, cis-1,3-diol | 49 (trans), 33 (cis) |

Data sourced from studies on the selective C–H hydroxylation of this compound derivatives by engineered P450BM3 enzymes. nih.gov

The defined stereochemistry of the cyclobutane ring allows for the precise orientation of functional groups, which is critical for effective receptor binding. nih.gov This principle has been applied in the design of antagonists for various receptors.

In the pursuit of novel histamine (B1213489) H₃ receptor antagonists, structure-activity relationship (SAR) studies showed a preference for cyclic substituents on a diazepane moiety. Cyclobutyl derivatives exhibited a favorable balance of microsomal stability, brain concentration, and receptor occupancy in preclinical models. nih.gov Similarly, cyclobutane-based antagonists have been designed and evaluated for their ability to target integrin receptors, which are involved in cancer proliferation. These novel antagonists showed high activity against the αvβ3 integrin and moderate affinity for the αIIbβ3 integrin, demonstrating a new approach for targeting these receptors. nih.gov The cyclobutyl ring was found to engage in optimal interactions at the putative receptor-binding site in cannabinoid receptor (CB1/CB2) ligands as well. nih.gov

This compound derivatives have been successfully developed as potent antiviral agents, particularly as nucleoside analogues. In these compounds, the cyclobutane ring serves as a carbocyclic mimic of the ribose or deoxyribose sugar found in natural nucleosides.

Several cyclobutyl nucleoside analogues have demonstrated significant activity against herpesviruses. nih.gov For example, the guanine analogue [1R-1α, 2β, 3α]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-6H-purin-6-one and the adenine analogue [1R-1α, 2β, 3α]-6-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]purine, which mimic the absolute configuration of natural nucleosides, are highly active against a range of herpesviruses in vitro. nih.gov The corresponding triphosphate of the guanine analogue selectively inhibits herpes simplex virus type 1 (HSV-1) DNA polymerase over human DNA polymerase. nih.gov

Furthermore, cyclobutyl derivatives have shown promise as inhibitors of the human immunodeficiency virus (HIV). The bicyclam derivative JM3100, which features cyclam moieties tethered by an aromatic bridge, was found to inhibit various HIV-1 and HIV-2 strains at very low concentrations (EC₅₀ of 1 to 10 ng/ml). nih.govresearchgate.net The mechanism of action appears to involve interference with a viral uncoating event. nih.gov Other studies have evaluated cyclobutyl adenosine nucleotide analogs, finding that the phosphonyl-diphosphate form was efficiently incorporated by HIV-1 reverse transcriptase, suggesting the potential for this scaffold in developing HIV inhibitors. acs.org

| Compound Class | Target Virus | Mechanism/Target | Reported Activity |

|---|---|---|---|

| Cyclobutyl Guanine Nucleoside Analogues | Herpesviruses (e.g., HSV-1) | Inhibition of viral DNA polymerase | Highly active in vitro; selective inhibition |

| Cyclobutyl Adenine Nucleoside Analogues | Herpesviruses | - | Highly active in vitro |

| Bicyclam Derivatives (e.g., JM3100) | HIV-1, HIV-2 | Viral uncoating interference; CXCR4 antagonism | EC₅₀ = 1-10 ng/ml |

| Cyclobutyl Adenosine Nucleotide Analogues | HIV-1 | Substrate for HIV-1 Reverse Transcriptase | Efficiently incorporated by the enzyme |

This table summarizes the antiviral activities of different classes of this compound derivatives. acs.orgnih.govnih.gov

Anti-inflammatory Agents

The development of novel anti-inflammatory agents is a critical area of research, aiming to provide alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) which can have significant side effects. nih.gov One strategy involves targeting the C-X-C chemokine receptor type 4 (CXCR4)/C-X-C chemokine ligand 12 (CXCL12) axis, which plays a role in accumulating inflammatory cells in tissues. nih.gov Research into novel CXCR4 modulators has led to the design of hybrid molecules that integrate key pharmacophores to achieve potent binding affinity. nih.gov

In one study, a series of hybrids combining secondary amines with amide-sulfamide derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov The unsubstituted compound from this series, designated 7a , demonstrated the most potent activity in a xylene-induced mouse ear edema model, achieving a 67% inhibition of inflammation. nih.gov This effect was attributed to its ability to suppress the accumulation of inflammatory cells. nih.gov Western blot analysis further revealed that compound 7a inhibited the CXCR4/CXCL12-mediated phosphorylation of downstream signaling proteins Akt and p44 in a dose-dependent manner. nih.gov While this research highlights the potential of secondary amine hybrids as anti-inflammatory agents targeting CXCR4, the specific inclusion of this compound within this class represents an area for further exploration. nih.gov

| Compound | Inhibition of Xylene-Induced Ear Edema (%) | Reference |

|---|---|---|

| 7a (unsubstituted) | 67% | nih.gov |

| 7d | 37% | nih.gov |

| 7j | 30% | nih.gov |

| 7i | Ineffective | nih.gov |

| 7l | Ineffective | nih.gov |

Anticancer and Antitumor Agents

The cyclobutane scaffold has been incorporated into various compounds designed to combat cancer through different mechanisms of action. nih.gov One of the most promising applications for this compound derivatives is in the development of integrin antagonists. nih.govnih.gov The β3 integrin subfamily, in particular, is a key target in cancer proliferation and metastatic dissemination. nih.gov

Researchers have designed and synthesized cyclobutane-based molecules that mimic the Arg-Gly-Asp (RGD) sequence, which is a recognition motif for many integrins. nih.govresearchgate.net These RGD-mimetics function as β3 integrin antagonists. nih.gov Studies have shown that dual αIIbβ3/αvβ3 antagonists may have superior anticancer effects compared to selective antagonists, as they can target multiple mechanisms involved in tumor cell survival and spread. nih.gov Cyclobutane-based compounds have been developed that exhibit high activity against the αvβ3 integrin and moderate affinity for the αIIbβ3 integrin, providing a new approach for targeting tumors that express both of these receptors. nih.govnih.gov These antagonists have been evaluated in melanoma cell lines, which show high expression of αv and β3 integrins. nih.gov

Beyond integrin antagonism, the cyclobutane core is present in other classes of antitumor agents. nih.gov Analogues of the natural product Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization, have been synthesized incorporating cyclobutane rings to improve stability and mitigate in vivo cis/trans-isomerization. nih.gov Additionally, this compound derivatives have been investigated as inhibitors of p97 ATPase, a protein involved in protein homeostasis whose inhibition can be therapeutic in certain cancers. nih.gov

Central Nervous System (CNS) Activity

This compound derivatives have demonstrated significant and varied activities within the central nervous system, functioning as both stimulants and depressants depending on their substitution patterns. nih.govnih.gov

A notable class of CNS stimulants is the 3,3-diphenylcyclobutylamines. nih.gov The primary amine, N-methyl, and N,N-dimethyl derivatives have been prepared and tested as potential antidepressant agents. nih.gov The secondary (N-methyl-3,3-diphenylthis compound ) and tertiary (N,N-dimethyl-3,3-diphenylthis compound ) amines were found to be potent inhibitors of noradrenaline (NA) and 5-hydroxytryptamine (5-HT) accumulation in the brain. nih.gov The tertiary amine, in particular, was the most potent at inducing motor stimulation, an effect that appears to be mediated by the release of dopamine from granular stores. nih.gov

Conversely, other cyclobutane derivatives have been shown to possess CNS depressant qualities. nih.gov A study of urea (B33335), hydrazide, and amide derivatives of cyclobutanecarboxylic acid revealed a range of activities. nih.gov The urea derivatives generally showed CNS depressant properties, while other derivatives exhibited myorelaxant, antitremorine, and anticonvulsant effects. nih.gov For example, 1-cyclobutanecarbonyl-3-allylurea was found to antagonize Metrazol-induced convulsions, and N-cyclobutanecarbonyl morpholine antagonized tremors induced by tremorine. nih.gov

| Compound Class/Name | Primary CNS Activity | Mechanism/Effect | Reference |

|---|---|---|---|

| N-methyl-3,3-diphenylthis compound | Stimulant / Antidepressant | Inhibits NA and 5-HT accumulation | nih.gov |

| N,N-dimethyl-3,3-diphenylthis compound | Stimulant / Antidepressant | Inhibits NA and 5-HT accumulation; induces motor stimulation via dopamine release | nih.gov |

| Urea derivatives of cyclobutanecarboxylic acid | Depressant | General CNS depressant qualities | nih.gov |

| 1-cyclobutanecarbonyl-3-allylurea | Anticonvulsant | Antagonizes Metrazol-induced convulsions | nih.gov |

| N-cyclobutanecarbonyl morpholine | Antitremorine | Antagonizes tremorine-induced tremors | nih.gov |

Integrin Antagonist Development

The development of small-molecule integrin antagonists is a significant focus in drug discovery, targeting diseases ranging from cancer to autoimmune disorders. nih.govharvard.edu The cyclobutane ring serves as a versatile and effective scaffold for creating ligand-mimetic antagonists, particularly for the RGD-binding family of integrins. nih.govresearchgate.net

Research has focused on designing cyclobutane cores that act as a Gly-mimetic, controlling the spatial orientation of two sidechains that mimic the Arg and Asp residues of the RGD sequence. researchgate.net This approach has led to the synthesis of a new structural class of β3 integrin antagonists. nih.gov A key challenge in this area has been the clinical trial failures of highly selective integrin antagonists, such as the αvβ3 antagonist cilengitide. nih.gov This has prompted a shift in strategy towards developing dual-activity antagonists. nih.gov

This compound-based structures have been successfully developed as dual αIIbβ3/αvβ3 antagonists. nih.gov These compounds are designed to antagonize multiple mechanisms involved in tumor progression and metastasis, potentially overcoming the resistance seen with highly selective agents. nih.gov The cyclobutane scaffold provides metabolic stability and allows for the precise positioning of functional groups necessary for binding to the integrin receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that correlates a molecule's chemical structure with its biological effect. zamann-pharma.com By systematically modifying a compound's structure, researchers can identify key functional groups and spatial arrangements that are crucial for potency and selectivity, thereby guiding the optimization of drug candidates. zamann-pharma.comcollaborativedrug.com

Impact of Substituent Patterns on Potency and Selectivity

The substitution pattern on the this compound ring has a profound impact on the resulting compound's biological activity, potency, and selectivity. acs.org This is evident in studies involving the enzymatic hydroxylation of N-substituted this compound (CBA) derivatives using engineered P450BM3 enzymes. acs.orgnih.gov The nature of the N-substituent was found to direct the position of hydroxylation, allowing for the selective synthesis of different isomers. acs.org

For instance, different N-substituents favored the formation of distinct major hydroxylated CBA isomers:

An N-Boc group favored the formation of the trans-1,2 isomer.

An N-Cbz group favored the trans-1,3 isomer.

An N-trifluoroacetyl group favored the cis-1,2 isomer.

This demonstrates that even subtle changes to a substituent can significantly alter the molecule's interaction with an enzyme's active site, leading to high regioselectivity and stereoselectivity. acs.orgnih.gov This principle of selective functionalization is critical for building a library of diverse derivatives to probe biological targets. acs.orgnih.gov

In the context of integrin antagonists, the nature and length of the sidechains attached to the cyclobutane ring are crucial for activity. researchgate.net SAR studies revealed that analogues with longer carbon sidechains bearing Arg-mimetic and Asp-mimetic groups were considerably more active, establishing a minimum linker length required for anti-αvβ3 activity. researchgate.net The specific arrangement of these sidechains, dictated by the cyclobutane core, governs the compound's affinity and selectivity for different integrin subtypes, such as the observed dual activity against αvβ3 and αIIbβ3. nih.gov

| N-Substituent | Favored Major Isomer | Reference |

|---|---|---|

| N-Boc (tert-Butoxycarbonyl) | trans-1,2-hydroxylated | acs.org |

| N-Cbz (Benzyloxycarbonyl) | trans-1,3-hydroxylated | acs.org |

| N-TFA (Trifluoroacetyl) | cis-1,2-hydroxylated | acs.org |

Stereoisomeric Configurations and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in biological activity. solubilityofthings.comresearchgate.net Because biological systems like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule. researchgate.netnih.gov Enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological properties, with one being active while the other is inactive or even toxic. solubilityofthings.comnih.gov

The importance of stereoisomeric configuration is evident in the development of this compound derivatives. The synthesis of cis- and trans-1,3-disubstituted cyclobutane analogues of an antitumor agent was specifically undertaken to prevent in vivo isomerization, highlighting that a specific stereochemistry was desired for biological application. nih.gov

Research on other chiral compounds provides a clear model for the expected importance of stereochemistry in this compound derivatives. For example, in a study of 3-Br-acivicin isomers, only the compounds with the natural (5S, αS) configuration were potent antimalarial agents, while the other three stereoisomers showed moderate to poor activity. researchgate.netnih.gov This dramatic difference in activity was suggested to be due to a stereoselective uptake mechanism. researchgate.netnih.gov

Similarly, the biological activity of any chiral this compound derivative is expected to be highly dependent on its absolute configuration. The ability to selectively synthesize specific diastereomers (e.g., cis vs. trans) and enantiomers (e.g., R vs. S) of hydroxylated cyclobutylamines is therefore crucial. acs.orgnih.gov Each unique stereoisomer must be evaluated independently, as its specific three-dimensional shape will dictate its binding affinity for its biological target and ultimately its therapeutic efficacy. solubilityofthings.comnih.gov

Pharmacokinetic and Pharmacodynamic Considerations in this compound Drug Candidates

Pharmacokinetics, the study of how the body interacts with a drug, is a critical aspect of drug development. nih.gov For compounds containing a this compound group, key considerations involve how the strained four-membered ring influences the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate. The rigid structure of the cyclobutane ring can be used to direct key pharmacophore groups, fill hydrophobic pockets within target proteins, and reduce the planarity of a molecule. nih.gov For instance, in the development of AKT inhibitors, the installation of a this compound at the benzylic position led to a highly potent analogue by positioning the cyclobutane in a hydrophobic region of the binding pocket, which enabled the benzylic amine to form crucial bidentate hydrogen bonds. nih.gov

Metabolic Stability and Solubility Enhancement

A significant advantage of incorporating a cyclobutane ring into drug candidates is the potential for increased metabolic stability. nih.govnih.gov Oxidative metabolism by cytochrome P450 (CYP) enzymes is a common pathway for drug clearance, and the high C-H bond dissociation energy of strained rings like cyclobutane can reduce susceptibility to this process. hyphadiscovery.com

Metabolic Stability: Strategies aimed at modifying lead compounds can improve metabolic stability, which is essential for optimizing a drug's pharmacokinetic parameters. researchgate.netbohrium.com Replacing metabolically vulnerable groups with a cyclobutane moiety is a common strategy to block undesirable oxidation. nih.govhyphadiscovery.com For example, substituting a 18F-alkyl chain with a 18F-cycloalkyl group in a PET tracer was hypothesized to increase metabolic stability against enzymatic degradation. nih.gov Similarly, replacing a valine residue with a cyclobutyl ring in an antibody-drug conjugate (ADC) linker resulted in greater selectivity and metabolic stability. nih.gov In another instance, replacing groups like tert-butyl with a 1-trifluoromethyl-cyclobutyl group has shown promise in maintaining bioactivity while reducing metabolic degradation. enamine.net

| Compound/Moiety | Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|

| PET Tracer | Replacement of 18F-alkyl chain with 18F-cycloalkyl group | Hypothesized to increase metabolic stability against enzymatic degradation. | nih.gov |

| Antibody-Drug Conjugate (ADC) Linker | Replacement of a valine residue with a cyclobutyl ring. | Demonstrated improved in vitro metabolic stability (>60 minutes). | nih.gov |

| Indole–Cinnamic Acid Derivatives | Incorporation of a cyclobutyl linker instead of a gem-dimethyl linker. | Showed an overall balanced profile including in vitro ADME properties. | nih.gov |

| General Drug Candidates | Replacement of tert-butyl groups with a 1-trifluoromethyl-cyclobutyl group. | Maintained bioactivity while reducing metabolic degradation. | enamine.net |

Solubility Enhancement: Poor aqueous solubility is a major challenge in drug development, affecting bioavailability. nih.govagnopharma.com The introduction of three-dimensional (3D) structural features, such as a cyclobutane scaffold, can improve physicochemical properties like solubility compared to more planar, two-dimensional molecules. nih.gov The hydrophilic outer surface of carrier molecules like cyclodextrins can form inclusion complexes with non-polar drug molecules, enhancing their aqueous solubility. nih.govresearchgate.net While not directly a this compound, the principle of using cyclic structures to improve solubility is well-established. The cyclobutane ring, by increasing the sp3 character and reducing the planarity of a molecule, can disrupt crystal lattice packing and improve solvation, thereby enhancing solubility. nih.govnih.gov

Bioavailability and Permeability Studies

Bioavailability, the fraction of an administered drug that reaches systemic circulation, is influenced by both solubility and permeability. nih.gov The cyclobutane moiety has been shown to positively impact the oral bioavailability of certain drug candidates.

Cell permeability can, however, be a challenge. Researchers developing GSK-3β quinolone inhibitors hypothesized that a lack of potency in cell-based assays, despite high potency in cell-free assays, was due to insufficient cell permeability. nih.gov This highlights the importance of balancing various physicochemical properties, as the structural features that enhance target binding or metabolic stability must also be compatible with membrane permeation.

| Drug Candidate Class | Structural Feature | Observed Effect on Bioavailability | Reference |

|---|---|---|---|

| TTK Inhibitors (e.g., CFI-402257) | Installation of a cis-cyclobutanol ring. | Exhibited the highest bioavailability in mice. | nih.gov |

| LFA-1/ICAM-1 Inhibitors | Use of a cyclobutyl linker. | Showed improved oral bioavailability and a balanced ADME profile. | nih.gov |

| DOT1L Inhibitor (EPZ-5676) | Incorporation of a cyclobutane-containing moiety. | Exhibited an improved pharmacokinetic profile suitable for clinical development. | nih.gov |

Design and Synthesis of Advanced this compound-Containing Therapeutic Agents

This compound serves as a versatile building block for creating structurally complex and pharmacologically active compounds. guidechem.comgoogle.com Its strained ring system and functional amine group make it a valuable intermediate in the synthesis of therapeutic agents. longdom.org The construction of the this compound structure itself, however, can be challenging due to the high ring tension of the four-membered ring. google.com

Modern synthetic methods have been developed to address these challenges. One innovative approach involves the use of a panel of engineered P450BM3 enzymes for the selective C–H hydroxylation of this compound derivatives. nih.govox.ac.ukacs.org This biocatalytic method can produce valuable chiral cyclobutyl amino alcohol intermediates with high regioselectivity and stereoselectivity, which are difficult to obtain through traditional multi-step synthetic routes. nih.govresearchgate.net For these enzymatic reactions, the amine is typically protected, for instance as a tert-butyloxycarbonyl (Boc) derivative, as free amines are not well tolerated. acs.org

Another key strategy in drug discovery is fragment-based drug discovery (FBDD), where small, low-complexity molecules (fragments) are screened for binding to a biological target. nih.gov The cyclobutane moiety has been identified as an attractive but underrepresented 3D scaffold for FBDD libraries. nih.gov Synthetic strategies have been developed to create focused libraries of novel 3D cyclobutane fragments, including secondary amines, amides, and sulfonamides. nih.gov These syntheses often proceed through key intermediates like 3-azido-cyclobutanone, allowing for diversification and the creation of diastereomerically-pure cis and trans isomers. nih.gov For example, amine fragments can be synthesized via indirect reductive amination, where an imine is pre-formed and then reduced. nih.gov

The applications of these design and synthesis strategies are evident in the development of numerous inhibitors. For example, the DOT1L inhibitor EPZ-5676 was identified through a structure-guided design that incorporated a complex cyclobutane-containing moiety to improve the pharmacokinetic profile over earlier aminonucleoside inhibitors. nih.gov These advanced synthetic and design principles allow medicinal chemists to leverage the unique properties of the this compound scaffold to create novel therapeutics with improved efficacy and drug-like properties. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Core subject compound, building block in synthesis. |

| CFI-402257 | A potent TTK inhibitor with a cis-cyclobutanol moiety. |

| EPZ-5676 | A small-molecule inhibitor of DOT1L. |

| 3-azido-cyclobutanone | Key intermediate in the synthesis of 3D cyclobutane fragment libraries. |

| tert-butyloxycarbonyl (Boc) | A protecting group for amines in chemical synthesis. |

Vii. Applications in Chemical Biology and Biochemistry

Use as Biochemical Reagents in Proteomics